molecular formula C17H17Br2N3O2 B12398717 RdRP-IN-4

RdRP-IN-4

Cat. No.: B12398717
M. Wt: 455.1 g/mol
InChI Key: YQWKGPHJXLAMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RdRP-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, oxidation, and reduction .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, with stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

RdRP-IN-4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile used .

Properties

Molecular Formula

C17H17Br2N3O2

Molecular Weight

455.1 g/mol

IUPAC Name

N'-(2,6-dibromophenyl)-4-morpholin-4-ylbenzohydrazide

InChI

InChI=1S/C17H17Br2N3O2/c18-14-2-1-3-15(19)16(14)20-21-17(23)12-4-6-13(7-5-12)22-8-10-24-11-9-22/h1-7,20H,8-11H2,(H,21,23)

InChI Key

YQWKGPHJXLAMOI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NNC3=C(C=CC=C3Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.